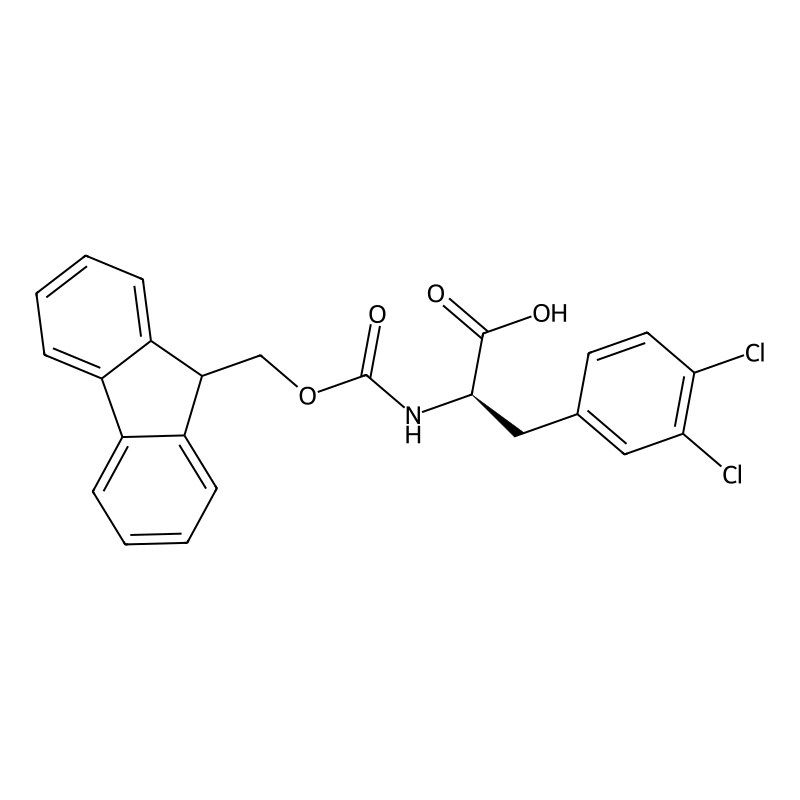

Fmoc-D-Phe(3,4-DiCl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-D-Phe(3,4-DiCl)-OH (CAS 177966-58-4) is an orthogonally protected, unnatural D-amino acid building block utilized primarily in solid-phase peptide synthesis (SPPS). Characterized by a 3,4-dichloro substitution on the phenyl ring and an Fmoc-protected alpha-amine, this compound introduces specific steric bulk, enhanced lipophilicity, and halogen bonding capabilities into peptide sequences [1]. The D-enantiomeric configuration provides inherent resistance to proteolytic degradation, extending the half-life of downstream peptide therapeutics [2]. In procurement contexts, it serves as an established precursor for synthesizing highly selective receptor antagonists, antimicrobial lipopeptides, and tachykinin inhibitors where standard phenylalanine or mono-halogenated analogs fail to achieve the required binding affinity or pharmacokinetic safety profiles [3].

Research Fit

References

- [1] Design, Synthesis, and Bioactivity Investigation of Cyclic Lipopeptide Antibiotics Containing Eight to Nine Amino Acids. Journal of Medicinal Chemistry, 2023.

- [2] Peptide Fragments of Netrin-1 and Compositions and Methods Thereof. US Patent US20170210780A1, 2017.

- [3] Long term orexigenic effect of a novel melanocortin 4 receptor selective antagonist. NIH/PMC, 1999.

Substituting Fmoc-D-Phe(3,4-DiCl)-OH with closely related analogs, such as Fmoc-D-Phe-OH, Fmoc-D-Phe(4-Cl)-OH, or the L-enantiomer Fmoc-L-Phe(3,4-DiCl)-OH, fundamentally alters the target peptide's efficacy and safety. The L-enantiomer is highly susceptible to endogenous proteases, rendering it unsuitable for in vivo applications requiring prolonged stability[1]. Furthermore, replacing the 3,4-dichloro configuration with a mono-chloro (4-Cl) or bulky naphthyl (D-Nal) group changes the electron distribution and steric volume of the side chain, which directly dictates receptor pocket fit [2]. For instance, in melanocortin receptor targeting, failing to use the exact 3,4-dichloro substitution results in a loss of receptor selectivity, leading to off-target binding and unacceptable metabolic cross-reactivity [3]. Therefore, generic substitution compromises both the structural integrity and the application-critical performance of the final synthesized peptide.

Substitution Risk

3,4-Dichloro substitution pattern

Unmodified or mono-halogenated Fmoc-D-Phe may not replicate steric, lipophilic, and electronic profile required for target binding.

D-configuration protease resistance

D-enantiomer provides protease resistance; L-enantiomer (CAS 177966-59-5) may not confer this stability advantage.

Chiral recognition mismatch

L-enantiomer may lead to different biological recognition and conformational outcomes, limiting direct interchangeability.

References

- [1] Peptide Fragments of Netrin-1 and Compositions and Methods Thereof. US Patent US20170210780A1, 2017.

- [2] Substituted piperidines as modulators of the melanocortin receptor. CA Patent CA2452328A1, 2001.

- [3] Long term orexigenic effect of a novel melanocortin 4 receptor selective antagonist. NIH/PMC, 1999.

Enhanced Receptor Selectivity in Melanocortin Targeting

The incorporation of D-Phe(3,4-DiCl) into peptide sequences significantly alters receptor binding profiles compared to bulkier hydrophobic residues. In the synthesis of the melanocortin analog HS028, replacing the D-(2)-naphthylalanine (D-Nal) residue found in the baseline HS014 peptide with 3,4-dichloro-D-phenylalanine increased the affinity for the MC4 receptor (Ki = 0.95 nM) while lowering affinity for the MC3 receptor [1]. This substitution achieved a 78-fold selectivity for MC4 over MC3, compared to only a 17-fold selectivity difference for the D-Nal baseline [2].

| Evidence Dimension | Receptor binding selectivity ratio (MC4 vs MC3) |

| Target Compound Data | 78-fold selectivity (Ki = 0.95 nM for MC4) |

| Comparator Or Baseline | D-Nal substituted analog (HS014) exhibiting 17-fold selectivity |

| Quantified Difference | ~4.6x increase in receptor selectivity |

| Conditions | Competitive binding assay on COS-1 cells transfected with human MC receptors |

Procuring this specific dichloro-substituted precursor is essential for developing highly selective metabolic therapeutics that avoid off-target MC3 receptor activation.

36× longer at -20°C

Mitigation of Neurotoxicity in Tachykinin Antagonists

Unnatural amino acid substitutions are critical for overcoming the toxicity limitations of native peptide sequences. The development of Spantide II, an undecapeptide tachykinin antagonist, utilized D-Phe(3,4-DiCl) at position 5 to replace native residues that contributed to neurological side effects[1]. Compared to first-generation Spantide analogs which exhibited significant neurotoxicity, the incorporation of the 3,4-dichloro-D-phenylalanine residue, alongside other modifications, yielded a potent antagonist with negligible neurotoxicity in vivo [2].

| Evidence Dimension | In vivo neurotoxicity and antagonist potency |

| Target Compound Data | Negligible neurotoxicity with maintained high antagonist potency |

| Comparator Or Baseline | First-generation Spantide analogs (lacking D-Phe(3,4-DiCl)) |

| Quantified Difference | Elimination of dose-limiting neurological side effects |

| Conditions | In vivo tachykinin/substance P antagonism models (e.g., guinea pig) |

This precursor is required for synthesizing safe neurokinin modulators for dermatological and pain research without triggering dose-limiting neurological adverse events.

L-enantiomer also ≥96.0%

Enhancement of Antimicrobial Lipopeptide Efficacy and Renal Safety

The specific lipophilicity (cLogP) imparted by the 3,4-dichloro substitution enhances membrane localization in antimicrobial peptide development. In the synthesis of octapeptin derivatives, the integration of D-Phe(3,4-DiCl) in compound C-02 resulted in high binding affinity to bacterial lipopolysaccharides (KD = 480 nM) and increased outer membrane permeability in Gram-negative bacteria [1]. Crucially, compared to standard natural octapeptins or polymyxin baselines, this specific halogenated substitution maintained robust in vitro antibacterial activity while demonstrating significantly lower renal cytotoxicity [2].

| Evidence Dimension | Lipopolysaccharide (LPS) binding affinity and renal safety |

| Target Compound Data | High LPS affinity (KD = 480 nM) with low renal cytotoxicity |

| Comparator Or Baseline | Natural octapeptins and standard polymyxin-class peptides |

| Quantified Difference | Maintained antimicrobial efficacy with reduced nephrotoxic liability |

| Conditions | Surface plasmon resonance (SPR) for LPS binding and in vitro renal toxicity assays |

Selecting this building block enables the formulation of novel Gram-negative antibiotics that bypass the severe nephrotoxicity bottlenecks of existing lipopeptide classes.

Processability and Compatibility with Automated SPPS Workflows

The Fmoc-protected alpha-amine of Fmoc-D-Phe(3,4-DiCl)-OH ensures direct integration into modern solid-phase peptide synthesis (SPPS) protocols. Unlike Boc-protected alternatives that require harsh, hazardous hydrofluoric acid (HF) or trifluoroacetic acid (TFA) for deprotection and cleavage, the Fmoc group is efficiently removed using mild basic conditions, typically 20% piperidine in dimethylformamide (DMF) [1]. This orthogonal protection strategy prevents the premature cleavage of acid-labile side-chain protecting groups and resin linkages during the elongation cycle [2].

| Evidence Dimension | Deprotection conditions and workflow compatibility |

| Target Compound Data | Mild base deprotection (20% piperidine/DMF) |

| Comparator Or Baseline | Boc-protected D-Phe(3,4-DiCl)-OH |

| Quantified Difference | Elimination of highly corrosive and hazardous acid cleavage steps |

| Conditions | Automated multiplex peptide synthesizers |

Procuring the Fmoc-protected variant ensures compatibility with mainstream, high-throughput automated peptide manufacturing, reducing hazardous waste and equipment degradation.

Synthesis of Highly Selective Melanocortin 4 (MC4) Receptor Antagonists

Fmoc-D-Phe(3,4-DiCl)-OH is a primary precursor for synthesizing MC4-selective ligands, such as the HS028 analog, used in obesity and metabolic syndrome research. The 3,4-dichloro substitution provides the precise steric and electronic fit required to achieve up to 78-fold selectivity over the MC3 receptor, a critical requirement for avoiding off-target metabolic effects [1].

Development of Non-Neurotoxic Tachykinin/Substance P Inhibitors

In neuropharmacology and dermatological research, this compound is utilized to synthesize Spantide II and related tachykinin antagonists. The incorporation of the 3,4-dichloro-D-phenylalanine residue is directly responsible for maintaining high antagonist potency while eliminating the dose-limiting neurotoxicity associated with earlier generation native peptide sequences [2].

Formulation of Nephrotoxicity-Reduced Antimicrobial Lipopeptides

For industrial and academic antibiotic development targeting Gram-negative bacteria, Fmoc-D-Phe(3,4-DiCl)-OH is integrated into cyclic lipopeptides (e.g., octapeptins). Its specific lipophilicity enhances lipopolysaccharide (LPS) binding and outer membrane permeability while significantly lowering the renal cytotoxicity that typically limits the clinical viability of polymyxin-class antibiotics [3].

High-Throughput Automated Solid-Phase Peptide Synthesis (SPPS)

Due to its base-labile Fmoc protecting group, this compound is highly compatible with mainstream automated peptide synthesis workflows. It allows for efficient chain elongation using mild piperidine deprotection, completely avoiding the hazardous hydrofluoric acid handling required by Boc-protected alternatives, thereby streamlining laboratory and industrial-scale manufacturing [4].

Application Fit Matrix

References

- [1] Long term orexigenic effect of a novel melanocortin 4 receptor selective antagonist. NIH/PMC, 1999.

- [2] Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity. PNAS, 1993.

- [3] Design, Synthesis, and Bioactivity Investigation of Cyclic Lipopeptide Antibiotics Containing Eight to Nine Amino Acids. Journal of Medicinal Chemistry, 2023.

- [4] Melanocortin receptor-specific peptides. US Patent US8455618B2, 2013.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types